molecular formula C9H8N2O2 B1281889 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 39513-27-4

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1281889
CAS RN: 39513-27-4
M. Wt: 176.17 g/mol
InChI Key: WHQVLSZDGFJRJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of significant interest due to their broad spectrum of biological activities. In the context of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, several studies have explored the synthesis of related compounds. For instance, a novel class of acetylhydrazone derivatives containing benzimidazole moieties was synthesized and evaluated for antitumor activities, with some derivatives showing excellent cancer inhibitory activity . Another study focused on the synthesis of 5-aryl-2-aroylacetyl-1-benzylimidazoles, which were obtained by treating furanones with N-(benzylidene)benzylamines . Additionally, benzimidazole-2-thione derivatives were synthesized through a multi-step process involving William’s reaction, acetylation, and hydrolysis with piperazine derivatives . A regiospecific acetylation method was also reported for the synthesis of N-alkyl benzimidazoles . These studies highlight various synthetic routes that could potentially be applied or adapted for the synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been the subject of several investigations. For example, the crystal structure of a related compound, 1-benzyl-5-p-methoxyphenyl-2-(p-chlorobenzoyl)acetylimidazole, was studied using X-ray diffraction . Similarly, the three-dimensional structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate was investigated by x-ray diffraction analysis . These studies provide insights into the molecular geometry and crystal packing of benzimidazole derivatives, which are essential for understanding their chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives has been explored through various reactions. For instance, the synthesis of 5-(2-benzimidazolyl)thiazoles involved the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides . The reaction of 5-aryl-2-tosylmethylimino-2,3-dihydro-3-furanones with substituted N-(benzylidene)benzylamines was another example of the chemical transformations that benzimidazole derivatives can undergo . These reactions are indicative of the versatile chemistry of benzimidazole compounds and could provide a framework for understanding the reactivity of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their application in various fields. The study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one provided comprehensive data on its spectroscopic properties, antioxidant activity, and quantum chemical computations . These properties, including vibrational frequencies, electronic absorption, and molecular electrostatic potential, are important for predicting the behavior of similar compounds like 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, the antiinflammatory activity of benzimidazole-2-thione derivatives was evaluated, and their absorption, distribution, metabolism, and excretion properties were determined . Such studies are valuable for assessing the potential therapeutic applications of benzimidazole derivatives.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one has been utilized in the synthesis of various chemical compounds, including thiazolobenzodiazepines and benzimidazole derivatives (Jančienė et al., 2008).
    • It's involved in reactions with aromatic α-haloketones and α-bromoketones, leading to the formation of complex compounds with potential biological activities (Jančienė et al., 2011).
  • Biological Activities :

    • Benzimidazole derivatives, including 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, exhibit a broad spectrum of biological activities. These include anti-inflammatory effects, as shown in studies involving molecular docking and in vivo models (Ganji & Agrawal, 2020).
    • Some derivatives have been evaluated for anti-tubercular and antimicrobial activities, demonstrating promising results against various microbial strains (Maste et al., 2011).
  • Synthesis of Novel Compounds :

    • Research has focused on synthesizing novel compounds using 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one as a precursor. These include hybrids of benzimidazole and pyrazoline, which have been studied for their anti-diabetic properties through α-glucosidase inhibition activity (Ibraheem et al., 2020).
  • Antioxidant and Antibacterial Properties :

    • Certain benzimidazole derivatives have shown significant antioxidant and antibacterial activities, suggesting their potential in the development of new therapeutic agents (Mavrova et al., 2015).
  • Antiviral Applications :

    • Research on (thio)semicarbazone-based benzimidazoles derived from 5-acetyl benzimidazoles has revealed their efficacy as dual inhibitors of influenza A virus and human coronavirus, indicating their potential in antiviral therapies (Francesconi et al., 2020).
  • Anticancer Research :

    • Benzimidazole derivatives have been explored for their potential as anticancer agents, with some showing activity against breast cancer cell lines by inhibiting EGFR and HER2 activity (Chu et al., 2015).

Safety And Hazards

As with any chemical compound, safety and hazards associated with “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” should be carefully considered. While specific safety and hazard information for this compound may not be readily available, benzimidazole derivatives are generally handled with care in laboratory settings .

properties

IUPAC Name

5-acetyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQVLSZDGFJRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534901
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

39513-27-4
Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
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Record name 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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